4-(3-Methylazetidin-1-YL)piperidine
Overview
Description
4-(3-Methylazetidin-1-yl)piperidine is a heterocyclic organic compound that features both a piperidine and an azetidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylazetidin-1-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylazetidine with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylazetidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(3-Methylazetidin-1-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Methylazetidin-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various physiological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Azetidine: A four-membered ring containing one nitrogen atom, known for its strained ring structure and reactivity.
Piperine: An alkaloid found in black pepper, known for its bioavailability-enhancing properties.
Uniqueness
4-(3-Methylazetidin-1-yl)piperidine is unique due to its combination of both piperidine and azetidine rings, which imparts distinct chemical and pharmacological properties.
Properties
IUPAC Name |
4-(3-methylazetidin-1-yl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-8-6-11(7-8)9-2-4-10-5-3-9/h8-10H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQXCHGLMDDJBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693029 | |
Record name | 4-(3-Methylazetidin-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864494-21-3 | |
Record name | 4-(3-Methylazetidin-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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